![molecular formula C10H11F2NO2S B2914639 N-(2,4-difluorobenzyl)cyclopropanesulfonamide CAS No. 1235121-79-5](/img/structure/B2914639.png)
N-(2,4-difluorobenzyl)cyclopropanesulfonamide
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Description
N-(2,4-difluorobenzyl)cyclopropanesulfonamide, also known as Difluorobenzylsulfonamide (DFBS), is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Herbicide Development
One of the primary applications of this compound is in the development of herbicides, particularly as an intermediate in the synthesis of Sulfentrazone . Sulfentrazone is a potent herbicide used to control a broad range of weeds and is especially effective against sulfonylurea-resistant species. The compound serves as a key intermediate in the nitration process necessary for Sulfentrazone production, which has been optimized in microreactor systems for better efficiency and yield .
Organic Synthesis
The compound’s structure, which includes both borate and sulfonamide groups, makes it a valuable intermediate in organic synthesis. It can be used in nucleophilic and amidation reactions, which are fundamental processes in creating a variety of organic molecules . Its versatility in synthesis allows for the creation of complex molecules with potential applications in pharmaceuticals and materials science.
Drug Carrier Construction
The borate and sulfonamide groups present in the compound make it suitable for constructing drug carriers. These carriers can be designed to respond to various microenvironmental changes such as pH, glucose, and ATP levels in the body, allowing for controlled drug release . This application is particularly relevant in the development of targeted cancer therapies and insulin delivery systems.
Kinetic Studies
The compound’s reaction kinetics, such as activation energy and pre-exponential factors, can be studied to understand its behavior in chemical reactions . This information is crucial for designing processes and reactors in the chemical industry, ensuring that reactions are carried out safely and efficiently.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2S/c11-8-2-1-7(10(12)5-8)6-13-16(14,15)9-3-4-9/h1-2,5,9,13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCPADCIGPHSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)cyclopropanesulfonamide |
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